molecular formula C28H22N2O6 B2496220 N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477556-83-5

N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2496220
CAS No.: 477556-83-5
M. Wt: 482.492
InChI Key: NNBVBJZSBOMYFZ-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of two benzodioxine rings connected through a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2,3-dihydro-1,4-benzodioxine: This intermediate can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Naphthalene Derivative Preparation: The naphthalene moiety can be functionalized with an amine group through nitration, reduction, and subsequent amination reactions.

    Amide Bond Formation: The final step involves the coupling of the benzodioxine derivative with the naphthalene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Uniqueness

N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other benzodioxine derivatives

Properties

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O6/c31-27(19-5-7-23-25(15-19)35-11-9-33-23)29-21-13-17-3-1-2-4-18(17)14-22(21)30-28(32)20-6-8-24-26(16-20)36-12-10-34-24/h1-8,13-16H,9-12H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVBJZSBOMYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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